4-Ethyl isatin
Overview
Description
4-Ethyl isatin is a derivative of isatin, an indole-based compound with the chemical formula C10H9NO2. Isatin and its derivatives, including this compound, are known for their versatile chemical properties and significant biological activities. These compounds are widely used in the synthesis of various heterocyclic structures and have applications in medicinal chemistry, pharmaceuticals, and industrial processes.
Mechanism of Action
- 4-Ethyl isatin is a derivative of isatin, a heterocyclic compound with diverse pharmacological properties .
- These targets may include tyrosine kinases, histone deacetylases, tubulin, and extracellular signal-regulated protein kinase (ERK1/2) phosphorylation, leading to apoptosis and influencing gene expression .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
4-Ethyl Isatin is known to interact with various enzymes, proteins, and other biomolecules. For instance, Isatin has been reported to inhibit Monoamine Oxidase (MAO), a key enzyme involved in the catabolism of neuroamines . This interaction could potentially influence various biochemical reactions in the body.
Cellular Effects
The effects of this compound on cells are diverse and complex. For example, certain Isatin derivatives have been found to induce apoptosis and inhibit the migration of HepG2 cells, a type of liver cancer cell . Additionally, these compounds have been reported to diminish tube formation and actin arrangement in HUVECs, which are endothelial cells derived from the human umbilical vein .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It is known to exert its effects at the molecular level through various interactions with biomolecules. For instance, Isatin has been reported to increase the dopamine level in the brain by inhibiting an MAO enzyme . This suggests that this compound might influence gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, Isatin derivatives have been reported to exhibit selective cytotoxicity against liver hepatocellular carcinoma HepG-2 cells
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a neuroprotective dose of Isatin has been reported to cause downregulation of 31 proteins in mice . Detailed studies on the threshold effects, as well as any toxic or adverse effects at high doses of this compound, are currently lacking.
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, Isatin has been reported to inhibit Monoamine Oxidase (MAO), suggesting its involvement in the metabolism of neuroamines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl isatin typically involves the introduction of an ethyl group at the 4-position of the isatin molecule. One common method is the Friedel-Crafts acylation of indole with ethyl chloroformate, followed by oxidation to form this compound. Another approach involves the cyclization of N-ethyl anthranilic acid with oxalyl chloride, followed by oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl isatin undergoes various chemical reactions, including:
Oxidation: Conversion to 4-ethyl isatoic anhydride.
Reduction: Formation of 4-ethyl indoline-2,3-dione.
Substitution: Electrophilic aromatic substitution at the 5- and 7-positions.
Condensation: Aldol condensation to form complex heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products:
Oxidation: 4-Ethyl isatoic anhydride.
Reduction: 4-Ethyl indoline-2,3-dione.
Substitution: Halogenated derivatives of this compound.
Condensation: Various heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-Ethyl isatin and its derivatives have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Comparison with Similar Compounds
Isatin: The parent compound with similar chemical properties but without the ethyl group.
5-Bromo isatin: A halogenated derivative with enhanced reactivity.
N-Methyl isatin: A derivative with a methyl group at the nitrogen atom, affecting its biological activity.
Uniqueness of 4-Ethyl Isatin: this compound is unique due to the presence of the ethyl group at the 4-position, which influences its chemical reactivity and biological activity. This modification can enhance its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-ethyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAWBMSCAGKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550566 | |
Record name | 4-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34934-05-9 | |
Record name | 4-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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